2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-furylpyrimidine with a thiol compound to form the sulfanyl derivative. This intermediate is then reacted with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-{[5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a furan ring, a pyrimidine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-3-2-5-12(14)19-16(21)11-24-17-18-9-8-13(20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYAYIYKLYYHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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